1-[bis(aziridin-1-yl)phosphoryl]azepane is a complex organophosphorus compound characterized by its unique structural features, which include aziridine and hexahydroazepine rings. This compound is classified under organophosphorus compounds, specifically those containing aziridine moieties, which are known for their reactivity and utility in synthetic organic chemistry. The compound's chemical identity is defined by its IUPAC name, 1-[bis(aziridin-1-yl)phosphoryl]azepane, and its CAS number is 18144-64-4. It has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science.
The synthesis of 1-[bis(aziridin-1-yl)phosphoryl]azepane typically involves the reaction of aziridine with hexahydroazepine in the presence of a phosphine oxide precursor. Key methods include:
The molecular structure of 1-[bis(aziridin-1-yl)phosphoryl]azepane can be described as follows:
The structural representation can be summarized with the following data:
Property | Value |
---|---|
IUPAC Name | 1-[bis(aziridin-1-yl)phosphoryl]azepane |
CAS Number | 18144-64-4 |
InChI | InChI=1S/C10H20N3OP/c14-15(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2 |
InChI Key | ZCBLIQKVTTZLAH-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
1-[bis(aziridin-1-yl)phosphoryl]azepane is involved in various chemical reactions, which include:
These reactions are significant for modifying the compound's properties and enhancing its utility in different applications.
The mechanism of action for 1-[bis(aziridin-1-yl)phosphoryl]azepane is primarily linked to its reactivity due to the presence of aziridine rings. These rings facilitate nucleophilic attacks, allowing the compound to interact with biological targets:
Further studies are ongoing to elucidate these mechanisms in detail .
The physical and chemical properties of 1-[bis(aziridin-1-yl)phosphoryl]azepane include:
Additional relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are crucial for determining the handling and application methods for this compound.
The applications of 1-[bis(aziridin-1-yl)phosphoryl]azepane span several scientific fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1